molecular formula C17H13F2N3OS B2662953 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 1903273-30-2

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2662953
M. Wt: 345.37
InChI Key: QXRCPZFKKDPNLH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure Analysis

The compound 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has been studied for its molecular structure and interaction potential, highlighting its utility in the field of crystallography and molecular design. In particular, the analysis of its crystal structure reveals significant details about its geometric configuration, intermolecular hydrogen bonding, and potential for forming stable molecular assemblies. Such insights are crucial for the development of new materials with tailored properties (Seonghwa Cho et al., 2015).

Supramolecular Chemistry

The compound's ability to form specific molecular interactions, such as hydrogen bonding, is of great interest in supramolecular chemistry. Studies have shown that urea derivatives can serve as effective building blocks for constructing complex molecular assemblies. These assemblies have potential applications in various areas, including material science, drug delivery, and the development of nanotechnology devices. The detailed understanding of these interactions enables the design of molecules with high specificity and functionality (Ralf W. Troff et al., 2012).

Antimicrobial Activity

Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new therapeutic agents by exploring the biological activity of novel urea derivatives against various microbial strains. The insights gained from these investigations can lead to the development of new drugs with improved efficacy and selectivity (P. V. G. Reddy et al., 2003).

Anion Recognition

The compound has also been explored for its anion recognition properties, which is a key area of interest in the development of sensors and separation technologies. The ability to selectively bind anions can be applied in environmental monitoring, medical diagnostics, and the purification of substances. Studies in this area focus on understanding the molecular basis of anion binding and developing more efficient and selective receptors (S. Marivel et al., 2011).

Bioactivity and Drug Design

Research on the bioactivity of urea derivatives, including compounds similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, has led to the identification of potential therapeutic applications. These compounds have been evaluated for their efficacy in various biological assays, providing valuable information for the design of new drugs with potential anticancer, antifungal, and antibacterial activities. This research area is crucial for the ongoing development of novel pharmaceuticals (Jian Feng et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-3-1-4-14(19)16(13)22-17(23)21-9-11-7-12(10-20-8-11)15-5-2-6-24-15/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCPZFKKDPNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea

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